4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Overview
Description
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Characterization
- Novel thiophene-benzothiazole derivative compounds, including thiazole derivatives similar to 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol, were synthesized using microwave-assisted methods. These compounds were characterized using spectroscopic techniques and their electronic absorption behaviors in different solvents were examined. This research highlights the potential of such compounds in material science and chemical synthesis (Ermiş & Durmuş, 2020).
Anticancer Studies
- Thiazolyl azo dye ligands, related to the chemical structure , were prepared and tested for anticancer activity. These studies demonstrate the potential use of thiazole derivatives in developing new therapeutic agents against cancer (Al-adilee & Hessoon, 2019).
Antiproliferative Activity
- Some new 2,4-disubstituted thiazole derivatives exhibited antiproliferative activities. These compounds were synthesized and evaluated using in silico methods, highlighting their potential in cancer treatment research (Yurttaş, Evren, & Özkay, 2022).
Corrosion Protection
- A study demonstrated the use of 2-amino-4-methylbenzothiazole derivatives as corrosion inhibitors for mild steel in acidic environments. This shows the potential application of thiazole derivatives in the field of corrosion protection and material science (Shainy, Ammal, & Joseph, 2017).
Antimicrobial Activities
- Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid, which are structurally related to this compound, revealed significant antibacterial and antifungal activities. This suggests possible applications in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Tyrosinase Inhibitory Activity
- A bis-thiazole derivative, similar to the compound , exhibited high tyrosinase inhibitory activity, suggesting its potential use in cosmetic or dermatological applications (Cytarska & Kolasa, 2023).
Mechanism of Action
Target of Action
The compound “4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol” is a derivative of thiazole, a group of azole heterocycles . Thiazoles have been found to have a broad range of pharmaceutical and biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For example, some thiazole derivatives can act as agonists for certain receptors, leading to the activation of specific biochemical pathways . The specific mode of action of “this compound” would depend on its specific structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to affect pathways related to inflammation, cancer, and various other diseases .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body. The specific ADME properties of “this compound” would depend on its specific structure and functional groups.
Result of Action
Thiazole derivatives are known to have a wide range of biological effects depending on their specific targets and mode of action . For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
Future Directions
The future directions for “4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol” and other thiazole derivatives involve further exploration of their biological activities. Researchers are continually synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities . This ongoing research will likely lead to the discovery of new compounds with diverse biological activities.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been found to have diverse effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to have diverse effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been found to have diverse effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives have been found to have diverse effects on their localization and accumulation within cells and tissues .
Subcellular Localization
Thiazole derivatives have been found to have diverse effects on their subcellular localization .
Properties
IUPAC Name |
4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(15-11(12)13-7)6-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGOQQALAMXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350071 | |
Record name | 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309727-50-2 | |
Record name | 4-[(2-Amino-4-methyl-5-thiazolyl)methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309727-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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